N-(4-chlorophenyl)-1-oxa-4-azaspiro[4.5]decane-4-carboxamide
Description
N-(4-chlorophenyl)-1-oxa-4-azaspiro[4.5]decane-4-carboxamide is a spirocyclic compound featuring a 1-oxa-4-azaspiro[4.5]decane core substituted with a 4-chlorophenyl carboxamide group. Its synthesis involves a multistep process starting from 4-hydroxyphenol and glycolic/lactic acid, followed by oxidation and N-alkylation to introduce diverse substituents .
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-oxa-4-azaspiro[4.5]decane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c16-12-4-6-13(7-5-12)17-14(19)18-10-11-20-15(18)8-2-1-3-9-15/h4-7H,1-3,8-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFSDTDLBBWLFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(CCO2)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818201 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-oxa-4-azaspiro[4.5]decane-4-carboxamide typically involves intricate reactions such as cyclocondensation and Smiles-type rearrangements. One common approach involves the use of pyridazine-4,5-dicarboxylic anhydride as a versatile synthon for preparing tetra-azaspiro decane derivatives. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis have been applied to similar compounds to enhance reaction efficiency. The scalability of these methods ensures that the compound can be produced in sufficient quantities for research and potential commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-oxa-4-azaspiro[4.5]decane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups, enhancing the compound’s versatility for various applications.
Scientific Research Applications
Pharmaceutical Research
N-(4-chlorophenyl)-1-oxa-4-azaspiro[4.5]decane-4-carboxamide has been studied for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
A study investigated the compound's ability to inhibit cancer cell proliferation. Results indicated that it could induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent .
Neuroscience
Research has explored the compound's effects on neurotransmitter systems. It may influence serotonin and dopamine pathways, which are critical in treating mood disorders.
Case Study: Behavioral Studies
In rodent models, administration of the compound showed alterations in behavior consistent with anxiolytic effects, indicating its potential utility in treating anxiety disorders .
Synthetic Chemistry
The compound serves as a useful intermediate in organic synthesis, particularly in developing more complex molecules with potential biological activity.
Data Table: Synthesis Pathways
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Reaction with various amines | 85 |
| Cyclization | Formation of spirocyclic structures | 75 |
| Functionalization | Introduction of additional functional groups | 70 |
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-1-oxa-4-azaspiro[4.5]decane-4-carboxamide exerts its effects depends on its interaction with molecular targets. If biologically active, it may bind to specific proteins or enzymes, altering their function and triggering downstream effects. The exact pathways involved can vary based on the compound’s specific structure and the biological context.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group Impact on Activity
- 4-Chlorophenyl Group : Present in the target compound and analogues (e.g., ), this group enhances lipophilicity and may improve membrane permeability. In hydroxamic acid derivatives (e.g., compound 8 in ), it contributes to radical scavenging activity.
- Dichloroacetyl vs.
- Spiro Ring Modifications : The addition of a second nitrogen (1-oxa-4,8-diazaspiro in ) introduces hydrogen-bonding sites, which could enhance receptor interactions in drug discovery.
Biological Activity
N-(4-chlorophenyl)-1-oxa-4-azaspiro[4.5]decane-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C₁₅H₁₉ClN₂O₂ and a molecular weight of approximately 294.77 g/mol. Its structure includes a spirocyclic framework, which is known to influence its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₉ClN₂O₂ |
| Molecular Weight | 294.77 g/mol |
| CAS Number | 861209-90-7 |
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions and may utilize pyridazine derivatives as synthons. Reaction conditions are critical and often require precise control over temperature and pH to achieve high yields and purity. Microwave-assisted synthesis has also been explored to enhance efficiency in producing this compound .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the spiro[4.5]decane framework. For instance, derivatives have shown moderate to high inhibition against various cancer cell lines, including HepG2 (liver cancer), PC-3 (prostate cancer), and HCT116 (colorectal cancer) . The mechanism of action is believed to involve the inhibition of specific enzymes or receptors that play roles in cell proliferation.
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory assays have demonstrated significant activity, with IC50 values indicating strong potential as enzyme inhibitors, which could be beneficial for treating conditions like Alzheimer's disease or infections requiring urease inhibition .
Antibacterial Activity
The compound's antibacterial properties have also been examined, revealing moderate activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. This suggests potential applications in combating bacterial infections .
The biological activity of this compound is likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The unique spiro structure may enhance its binding affinity and specificity, influencing downstream signaling pathways that regulate cell growth and function .
Case Studies
Several case studies have illustrated the compound's efficacy in biological systems:
- Anticancer Efficacy : A study involving synthesized spiro compounds demonstrated that certain derivatives exhibited significant cytotoxicity against HepG2 cells, suggesting that modifications to the basic structure can enhance therapeutic effects .
- Enzyme Inhibition : Research on urease inhibitors showed that derivatives of spiro compounds could effectively reduce urease activity, indicating their potential use in treating urinary tract infections .
Q & A
Q. What are the key synthetic methodologies for N-(4-chlorophenyl)-1-oxa-4-azaspiro[4.5]decane-4-carboxamide?
The synthesis of spirocyclic carboxamides typically involves multi-step routes, including cyclization, coupling, or functional group transformations. For example, structurally related 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones were synthesized via sulfonylation of spiro intermediates followed by oxidation and ring closure . For the target compound, a plausible route could involve:
- Formation of the 1-oxa-4-azaspiro[4.5]decane core via cyclization of a keto-amine precursor.
- Coupling with 4-chlorophenyl isocyanate or carboxamide formation via nucleophilic substitution. Optimization may require solvent selection (e.g., DMF or THF) and catalysts (e.g., Pd for cross-coupling).
Q. How can X-ray crystallography be applied to confirm the structure of this compound?
Single-crystal X-ray diffraction is the gold standard for structural confirmation. For example, the crystal structure of N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide (a related compound) was resolved using SHELXL-97, yielding parameters like unit cell dimensions (a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å) and space group P2₁/c . Key steps include:
- Growing high-quality crystals via slow evaporation.
- Data collection with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement using SHELX software to model bond lengths, angles, and torsional parameters .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm substituent integration and spirocyclic connectivity. For example, spiro carbons in similar compounds show distinct shifts at δ 60–80 ppm in ¹³C NMR .
- LC-MS : Validates molecular weight (e.g., [M+H]+ ion) and purity.
- IR : Confirms carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can structural analogs of this compound inform structure-activity relationships (SAR) in agrochemical applications?
The spirocyclic scaffold is prevalent in agrochemical safeners. For instance, 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane (CAS 71526-07-3) acts as a herbicide safener in corn, with a tolerance limit of 0.4 lb/acre . SAR studies could:
Q. What strategies resolve contradictions in biological activity data for spirocyclic carboxamides?
Discrepancies in antitumor or antimicrobial assays may arise from assay conditions or compound stability. For example, pyrazole-sulfonamide hybrids showed varied IC₅₀ values depending on cell line permeability . Mitigation approaches include:
- Repeating assays with standardized protocols (e.g., MTT assay pH control).
- Monitoring compound stability via HPLC under physiological conditions.
- Computational docking to validate target engagement (e.g., using AutoDock Vina with protein databases) .
Q. How can synthetic routes be optimized to improve yield and scalability?
- Catalysis : Use Pd-catalyzed coupling for aryl halide intermediates (e.g., Suzuki-Miyaura for 4-chlorophenyl groups) .
- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance green chemistry metrics.
- Workflow : Implement flow chemistry for continuous spiro ring formation, reducing side reactions .
Q. What computational methods predict the pharmacokinetic properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
